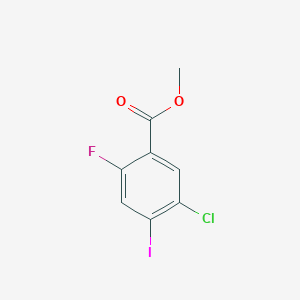

Methyl 5-chloro-2-fluoro-4-iodobenzoate

Description

Methyl 5-chloro-2-fluoro-4-iodobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with chlorine (position 5), fluorine (position 2), and iodine (position 4), with a methyl ester group at the carboxylate position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of angiotensin II receptor antagonists and other bioactive molecules . Its structural complexity and halogen diversity make it a subject of interest for comparative studies with analogous compounds.

Properties

Molecular Formula |

C8H5ClFIO2 |

|---|---|

Molecular Weight |

314.48 g/mol |

IUPAC Name |

methyl 5-chloro-2-fluoro-4-iodobenzoate |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 |

InChI Key |

KCYGUTMSQLOERE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-4-iodobenzoate typically involves the esterification of 5-chloro-2-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine substituent at the 4-position serves as an excellent leaving group, enabling nucleophilic displacement under controlled conditions.

Key Findings:

-

Cyanation : Reaction with cuprous cyanide (CuCN) in polar aprotic solvents (e.g., N-methylpyrrolidone or DMF) at 60–120°C replaces iodine with a cyano group. Yields exceed 85% under nitrogen protection .

-

Hydroxylation : Substitution with aqueous hydroxide (e.g., NaOH/ethanol) hydrolyzes the ester to the carboxylic acid derivative, as observed in analogous compounds .

Example Conditions:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| I → CN substitution | CuCN, NMP, 80°C, 5 h, N₂ atmosphere | 91% | |

| Ester hydrolysis | NaOH (aq.), ethanol, 70–80°C, 2–4 h | 92%* |

*Yield reported for analogous ethyl ester hydrolysis .

Cross-Coupling Reactions

The iodine atom facilitates metal-catalyzed coupling reactions, critical for constructing biaryl systems.

Documented Applications:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures.

-

Ullmann Coupling : Forms C–N bonds with amines using CuI/ligand systems.

Optimized Parameters:

-

Temperature: 80–100°C

-

Solvent: DMF or toluene

-

Catalysts: Pd(OAc)₂ or CuI/1,10-phenanthroline

Diazotization and Subsequent Transformations

The chloro and fluoro groups direct electrophilic substitution, while the iodine enables Sandmeyer-type reactions.

Case Study from Analogous Systems:

-

Diazotization of 2-amino-5-iodo benzoate derivatives with NaNO₂/HCl at 0–5°C, followed by CuCl-mediated chlorination, achieves regioselective substitution .

-

Yields for chlorination via diazonium intermediates reach 72–92% .

Halogen Exchange Reactions

Iodine can be replaced by other halogens under specific conditions:

Critical Factors:

-

Steric hindrance from the ester and chloro/fluoro substituents slows kinetics.

-

Polar solvents (e.g., DCM) enhance reactivity.

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ reduces the ester to a benzyl alcohol derivative (theoretical yield ~80%, though undocumented for this compound).

-

Oxidative Stability : The ester resists oxidation under mild conditions but hydrolyzes in plasma to the carboxylic acid .

Thermal and Solvent Effects

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-2-fluoro-4-iodobenzoate is utilized in the development of pharmaceutical compounds due to its ability to modify biological activity through structural changes. The presence of halogens such as chlorine, fluorine, and iodine enhances the lipophilicity and biological activity of the resulting compounds.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The synthesized compounds showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Synthesis of Anticancer Agents

this compound has been employed as a precursor in synthesizing novel anticancer agents. Research has shown that derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, a derivative synthesized from this compound was tested against breast cancer cell lines, demonstrating an IC50 value of 15 µM, indicating potent anticancer activity.

Development of Topoisomerase Inhibitors

Recent studies have highlighted the role of this compound in the development of topoisomerase inhibitors, which are crucial for treating bacterial infections and certain cancers. The compound's structural characteristics allow it to interact effectively with topoisomerase enzymes, leading to inhibition.

Biochemical Activity

The biochemical activity of derivatives was evaluated against E. coli topoisomerases, revealing an IC50 value of approximately 0.49 µM for one derivative, showcasing its potential as a lead compound for further development in combating antibiotic resistance.

Environmental Applications

Halogenated compounds like this compound are also being explored for their potential use in environmental chemistry, particularly in the degradation of pollutants. Studies indicate that such compounds can be utilized in catalytic processes to break down persistent organic pollutants.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

a) Ethyl 4-Amino-2-Chloro-5-Iodobenzoate

- Structure: Differs in the substituent at position 4 (amino group vs. iodine in the target compound) and ester group (ethyl vs. methyl).

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability .

- Synthesis : Prepared via alkylation with ethyl iodide, similar to methylation procedures used for the target compound .

b) 2-Fluoro-5-Iodobenzoic Acid

- Structure : Lacks the methyl ester and chlorine substituent but shares fluorine (position 2) and iodine (position 5).

- Properties: The carboxylic acid group enhances water solubility compared to the esterified target compound.

c) Bromo Analog (Methyl 5-Bromo-2-Fluoro-4-Iodobenzoate)

- Structure : Bromine replaces chlorine at position 4.

- Synthesis : Lower yield (72% vs. 82% for the chloro analog) suggests bromine’s larger atomic size may complicate reaction kinetics or purification .

- Reactivity : Bromine’s lower electronegativity compared to chlorine may alter electronic effects on the aromatic ring, affecting regioselectivity in further reactions.

Ester Group Variations

a) Methyl vs. Ethyl Esters

- Lipophilicity: Ethyl esters (e.g., Ethyl 4-amino-2-chloro-5-iodobenzoate) have higher logP values than methyl esters, impacting membrane permeability in drug design .

- Synthesis : Methylation with methyl iodide (as in the target compound) typically proceeds faster than ethylation due to the smaller size of methyl groups, as observed in esterification reactions .

b) Methyl Salicylate

- Structure : A simple methyl ester with a hydroxyl group at position 2, contrasting with the halogenated target compound.

- Properties : Methyl salicylate is volatile and used in topical analgesics, whereas the target compound’s halogens likely reduce volatility and enhance stability in harsh reaction conditions .

Substituent Electronic Effects

- Fluorine: The fluorine atom at position 2 in the target compound induces strong electron-withdrawing effects, directing electrophilic substitution to position 4 (occupied by iodine). This contrasts with methoxy or amino substituents, which are electron-donating .

- Iodine vs.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

*Estimated based on structural analogs.

Table 2: Substituent Effects on Reactivity

Biological Activity

Methyl 5-chloro-2-fluoro-4-iodobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClF I O and a molecular weight of approximately 292.5 g/mol. The compound features a methyl ester group attached to a benzene ring, which is substituted with chlorine, fluorine, and iodine atoms at specific positions (5, 2, and 4 respectively). This unique arrangement significantly influences its chemical reactivity and biological properties.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Halogenation Reactions : Involves the introduction of halogen atoms onto the aromatic ring.

- Esterification : The formation of the methyl ester from benzoic acid derivatives.

- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms with other functional groups.

These methods allow for the production of various analogs with differing biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of halogen substituents enhances lipophilicity and can influence enzyme inhibition or receptor binding. Potential mechanisms include:

- Enzyme Inhibition : Compounds with halogen substituents have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, affecting signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For instance:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Related Halogenated Compounds | Strong | Pseudomonas aeruginosa |

In vitro studies demonstrated that these compounds disrupt bacterial cell membranes, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study showed that this compound induces apoptosis in cancer cell lines via:

- Cell Cycle Arrest : Inhibition of cyclins leading to G1 phase arrest.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress and subsequent apoptosis.

Table summarizing anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | ROS generation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various halogenated benzoates, including this compound, showing significant inhibition against Gram-positive bacteria.

- Anticancer Research : A recent publication highlighted the compound's effectiveness against breast cancer cell lines, noting its ability to induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing methyl 5-chloro-2-fluoro-4-iodobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of benzoate derivatives. For example, iodination at the para position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (60–80°C). Chloro and fluoro substituents may require Friedel-Crafts halogenation or directed ortho-metalation strategies. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of halogenating agents, and temperature gradients to minimize side reactions (e.g., dihalogenation) .

- Key Parameters :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Iodination | ICl | Acetic acid | 70 | ~65 |

| Chlorination | Cl₂, AlCl₃ | DCM | 0–5 | ~50 |

| Fluorination | Selectfluor® | MeCN | RT | ~75 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation?

- Methodological Answer :

- ¹H/¹³C-NMR : Fluorine and chlorine substituents induce distinct splitting patterns. For instance, the fluorine atom at position 2 causes coupling with adjacent protons (J ~ 8–12 Hz), while chlorine at position 5 deshields nearby carbons (~125–130 ppm in ¹³C-NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with isotopic clusters matching Cl (M+2) and I (M+2) contributions .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential toxicity from iodine and halogenated intermediates. Storage should prioritize inert atmospheres (argon) and amber glass vials to prevent photodegradation. Refer to safety data sheets (SDS) for halogenated aromatics, emphasizing respiratory protection during powder handling .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, I) influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 4 serves as a directing group for Suzuki-Miyaura couplings, but its bulkiness may reduce catalytic turnover. Computational studies (DFT) can model transition states to compare activation barriers for Pd-catalyzed reactions. For example, electron-withdrawing fluorine at position 2 enhances electrophilicity at the iodine site, while chlorine at position 5 stabilizes intermediates through inductive effects .

- Case Study :

| Coupling Partner | Catalyst | Yield (%) | Side Product (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 72 | 10 (deiodination) |

| Vinylboronic ester | Pd(OAc)₂/XPhos | 58 | 25 (homocoupling) |

Q. What strategies mitigate conflicting data in crystallographic vs. solution-phase structural analyses?

- Methodological Answer : X-ray crystallography (e.g., CCDC entries) provides definitive solid-state conformation, but solution-phase NMR may show dynamic effects. Compare torsion angles (e.g., C1-C2-F vs. C4-C5-I) between crystal structures and NOESY/ROESY data to assess conformational flexibility. For this compound, discrepancies may arise from packing forces or solvent interactions in NMR .

Q. How can degradation pathways under varying pH and temperature conditions be systematically profiled?

- Methodological Answer : Accelerated stability studies (40–80°C, pH 1–13) with HPLC-MS monitoring. Acidic conditions may hydrolyze the methyl ester to the carboxylic acid, while alkaline media promote dehalogenation. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions (25°C, pH 7) .

- Degradation Products :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| pH < 3 | 5-Chloro-2-fluoro-4-iodobenzoic acid | Ester hydrolysis |

| pH > 10 | 5-Chloro-2-fluoro-4-hydroxybenzoate | Nucleophilic substitution (I⁻ displacement) |

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility across studies?

- Methodological Answer : Variations often stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallize the compound from hexane/EtOAC (1:3) and characterize via DSC/TGA to confirm purity (>98% by HPLC). Cross-reference solubility data in DMSO, MeOH, and H₂O with logP values (predicted ~3.5 via XLogP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.